molecular formula C18H18N6O2 B2885207 7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 903584-94-1

7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Cat. No.: B2885207
CAS No.: 903584-94-1
M. Wt: 350.382
InChI Key: CPHDZVQKSVOTMK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that combines purine and triazine rings, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2E)-3-Phenylprop-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is unique due to its combined purine and triazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-11-24-14-15(19-17(24)21-20-12)22(2)18(26)23(16(14)25)10-6-9-13-7-4-3-5-8-13/h3-9H,10-11H2,1-2H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHDZVQKSVOTMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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